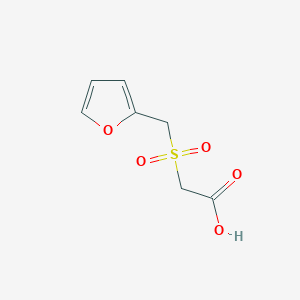
2-(Furan-2-ylmethylsulfonyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-ylmethylsulfonyl)acetic acid is an organic compound with the molecular formula C7H8O5S It is characterized by the presence of a furan ring, a sulfonyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylsulfonyl)acetic acid typically involves the reaction of furan derivatives with sulfonyl chlorides under basic conditions. One common method involves the use of furan-2-carboxylic acid as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of catalysts, such as ZrO2, can improve the selectivity and yield of the desired product . Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-ylmethylsulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(Furan-2-ylmethylthio)acetic acid.
Substitution: Various halogenated or alkylated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
2-(Furan-2-ylmethylsulfonyl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-ylmethylsulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-acetic acid: Similar structure but lacks the sulfonyl group.
2-(Furan-2-ylmethylthio)acetic acid: Similar structure but with a thio group instead of a sulfonyl group.
Uniqueness
2-(Furan-2-ylmethylsulfonyl)acetic acid is unique due to the presence of both the furan ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H8O5S |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylsulfonyl)acetic acid |
InChI |
InChI=1S/C7H8O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h1-3H,4-5H2,(H,8,9) |
Clave InChI |
NFANOCLJWFGNAN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CS(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















